molecular formula C25H26F2N6S B8636296 1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]- CAS No. 125346-06-7

1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-

Cat. No.: B8636296
CAS No.: 125346-06-7
M. Wt: 480.6 g/mol
InChI Key: FIKUUKZURPKAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]- is a useful research compound. Its molecular formula is C25H26F2N6S and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125346-06-7

Molecular Formula

C25H26F2N6S

Molecular Weight

480.6 g/mol

IUPAC Name

6-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylsulfanyl]-7H-purine

InChI

InChI=1S/C25H26F2N6S/c26-20-6-2-18(3-7-20)23(19-4-8-21(27)9-5-19)33-13-11-32(12-14-33)10-1-15-34-25-22-24(29-16-28-22)30-17-31-25/h2-9,16-17,23H,1,10-15H2,(H,28,29,30,31)

InChI Key

FIKUUKZURPKAKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=NC=NC3=C2NC=N3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentane (10mL) was added to sodium hydride (0.3 g, 6.3 mmol, 50% suspension in mineral oil), and the mixture was stirred under nitrogen. The pentane was decanted, anhydrous DMF (12 mL) was added and the suspension was cooled to 0° C. 6-Mercaptopurine monohydrate (0.93 g, 5.5 mmol) was added in small portions over a 15 min period. To the light beige, slightly hazy mixture was added, after an additional 10 min at 0° C., 1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine (2.0 g, 5.5 mmol) dissolved in anhydrous DMF (4 mL) within 5 min. After addition was complete, the mixture was allowed to warm to room temperature and it was stirred under nitrogen for 4 days. The DMF was evaporated in vacuo (1 mm Hg) at 50° C. The residue was triturated in methylene chloride and the mixture was filtered through celite. The filtrate was washed with water (2×50 mL), dried (sodium sulfate), filtered, and evaporated in vacuo to give the crude product (2.79 g). Silica gel flash chromatography using 10% methanol/methylene chloride gave the desired product (1.18 g, 45%) mp 90°-93° C. 300 MHz 1H NMR (CDCl3)δ: 8.60 (s, 1H), 8.14 (s, 1H), 7.31 (m, 4H), 6.95 (m, 4H), 4.17 (s, 1H), 3.38 (m, 2H), 2.35-2.6 (m, 10H), 2.02 (m, 2H). DCI/MS (M+1) 481.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

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